1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethanone
Description
This compound (CAS: 314039-43-5) is a heterocyclic molecule featuring a dibenzoazepine core fused with a triazole-thione moiety. Its molecular formula is C₁₈H₁₆N₄OS, with an average molecular mass of 336.413 g/mol and a monoisotopic mass of 336.104482 Da .
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-20-21-19(25)22(13)12-18(24)23-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)23/h2-9H,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGYMZARSPAWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethanone typically involves multi-step organic reactions. The starting materials often include dibenzoazepine derivatives and triazole precursors. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid structure, combining a dibenzoazepine core with a substituted triazole. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Electronic Effects :
- The nitro-substituted analog (Table 1, row 2) exhibits strong electron-withdrawing effects, reducing aromatic reactivity compared to the sulfur-containing target compound .
- The methoxy-substituted analog (row 4) introduces electron-donating properties, enhancing solubility but reducing membrane permeability .
Biological Activity: The chlorophenyl-methylamino derivative (row 3) shares structural motifs with first-generation antipsychotics (e.g., clozapine), suggesting dopamine or serotonin receptor affinity . The benzothiazole-containing compound (row 5) may target DNA topoisomerases or kinases, leveraging benzothiazole’s known intercalation properties .
Synthetic Utility :
- The target compound’s triazole-thione group is reactive toward alkylation or metal coordination, distinguishing it from inert analogs like the nitro-substituted derivative .
Biological Activity
The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its unique structure combines a dibenzoazepine moiety with a triazole derivative, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19N3OS
- Molecular Weight : 349.45 g/mol
- CAS Number : 337493-99-9
Biological Activity Overview
Research indicates that compounds containing dibenzoazepine and triazole structures exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Properties : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in related compounds, suggesting potential analgesic effects.
The biological activity of the compound can be attributed to its interaction with specific biological targets:
- Cyclooxygenase Inhibition : Similar compounds have demonstrated significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators.
- SIRT2 Inhibition : Certain dibenzoazepine derivatives have been identified as selective inhibitors of SIRT2, affecting cell cycle regulation and apoptosis pathways.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of structurally related compounds. The results indicated that compounds with similar dibenzoazepine structures exhibited:
- Inhibition Rates : Up to 90% for COX-2 at specific concentrations.
- Analgesic Effects : Compounds showed analgesic activity comparable to standard drugs like sodium diclofenac .
| Compound | COX Inhibition (%) | Analgesic Activity (%) |
|---|---|---|
| Compound A | 90 | 51 |
| Compound B | 86 | 48 |
| Sodium Diclofenac | 68 | 51 |
Case Study 2: SIRT2 Inhibition
Another research highlighted the role of dibenzoazepines in inhibiting SIRT2. The compound showed:
- Selectivity : Induced hyperacetylation of α-tubulin without affecting histone acetylation.
- Cell Cycle Arrest : At concentrations of 50 μM, it completely inhibited proliferation in MCF-7 cancer cells .
| Treatment | Proliferation Rate (%) |
|---|---|
| Control (DMSO) | 100 |
| Compound (50 μM) | 0 |
| EX-527 (SIRT1 inhibitor) | 50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
